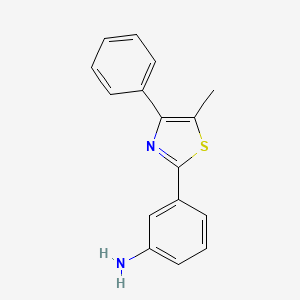

3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine

Description

The exact mass of the compound this compound is 266.08776963 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-11-15(12-6-3-2-4-7-12)18-16(19-11)13-8-5-9-14(17)10-13/h2-10H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPPWPSAODWWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256701 | |

| Record name | 3-(5-Methyl-4-phenyl-2-thiazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886495-85-8 | |

| Record name | 3-(5-Methyl-4-phenyl-2-thiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886495-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-4-phenyl-2-thiazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Exocyclic Aminophenyl Moiety

The aminophenyl group is a primary site for derivatization aimed at improving potency. SAR studies on the closely related 2-amino-5-methyl-4-phenylthiazole (B147608) scaffold show that N-acylation can lead to potent anticancer agents. For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated significant cytotoxic activity against the A549 human lung adenocarcinoma cell line.

The derivatization strategy involves converting the exocyclic amine into an acetamide (B32628) linker, which then allows for the introduction of various thio-substituents. The nature of the substituent on the sulfur atom plays a crucial role in determining the cytotoxic potency. As shown in the table below, incorporating heterocyclic moieties such as benzothiazole (B30560) and benzoxazole (B165842) resulted in compounds with notable activity. Specifically, the derivative featuring a benzothiazol-2-ylthio group exhibited the highest potency in this series against A549 cells, with an IC₅₀ value of 23.30 µM, while showing no toxicity towards the non-cancerous NIH/3T3 cell line. This highlights a degree of selectivity for cancer cells over healthy cells.

Data derived from studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. nih.gov

Substitution on the Phenyl Rings

Modifications to the two phenyl rings of the 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine scaffold offer a powerful strategy to modulate both potency and selectivity.

Substitution on the C4-Phenyl Ring: Research on 4-phenylthiazole (B157171) analogs developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicates that the electronic properties of substituents on the C4-phenyl ring are key. The SAR from this series revealed that electron-donating groups (EDGs) are generally well-tolerated by both enzymes. For example, placing a methoxy (B1213986) (–OCH₃) group at the para-position of the 4-phenyl ring resulted in a potent dual inhibitor. Conversely, the introduction of electron-withdrawing groups (EWGs) tended to decrease inhibitory activity. This suggests that for targets where increased electron density on the C4-phenyl ring is favorable, derivatization with EDGs like methoxy or methyl groups could enhance potency.

Substitution on the Aminophenyl Ring: Studies on 2-(4-aminophenyl)benzothiazoles, which share the aminophenyl motif, have shown that substitution on this ring can dramatically enhance anticancer potency and broaden the spectrum of activity. The parent compound, 2-(4-aminophenyl)benzothiazole, shows potent, nanomolar activity against specific breast cancer cell lines. However, introducing small, lipophilic substituents at the 3'-position (adjacent to the amino group) extends this activity to ovarian, lung, and renal cancer cell lines. nih.gov

Derivatives with 3'-methyl, 3'-chloro, 3'-bromo, or 3'-iodo groups were found to be particularly potent. nih.gov This strategy of introducing small halogen or methyl groups on the aminophenyl ring of this compound could therefore be a viable approach to increasing its potency and expanding its profile of biological activity.

Tuning for Target Selectivity

Derivatization is a crucial tool not only for enhancing potency but also for engineering selectivity, a critical attribute for minimizing off-target effects. Work on pyrimidine-based 2-aminothiazole (B372263) derivatives as cyclin-dependent kinase (CDK) inhibitors provides a compelling example of this principle. In this series, the aminophenyl moiety was replaced with a substituted aminopyrimidine ring attached to the thiazole (B1198619).

Minor structural changes to the substituents on this ring system led to significant shifts in selectivity between different kinase isoforms. For instance, introducing a piperazine (B1678402) group at one position of the pyrimidine (B1678525) ring resulted in a compound with approximately 90-fold selectivity for CDK9 over CDK2. However, simple methylation of that piperazine nitrogen, while slightly increasing potency for CDK9, reduced the selectivity over CDK2 to just 28-fold. mdpi.com This demonstrates that subtle modifications, guided by the structural biology of the intended targets, can be employed to precisely tune the selectivity profile of the parent compound. This strategy could be applied to 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine by replacing the phenylamine with other substituted heteroaromatic amine systems to achieve desired selectivity for a given target family.

Data illustrates selectivity tuning in analogous 2-(pyrimidinylamino)thiazole kinase inhibitors. mdpi.com

Reactivity and Mechanistic Investigations of 3 5 Methyl 4 Phenyl Thiazol 2 Yl Phenylamine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine, the phenylamine ring is the more activated system towards electrophilic attack.

Regioselectivity and Substituent Directing Effects of the Phenylamine Moiety

The amino group (-NH₂) of the phenylamine moiety is a potent activating group and a strong ortho-, para-director in electrophilic aromatic substitution reactions. byjus.comwikipedia.org This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenylamine Ring

| Position | Activating/Deactivating Group | Expected Major Products |

| 2 | Ortho to -NH₂ | Substitution favored |

| 4 | Ortho to Thiazole (B1198619), Para to -NH₂ | Substitution highly favored |

| 6 | Ortho to -NH₂ | Substitution favored |

Note: The table reflects the directing effects of the substituents. Steric hindrance may also play a role in the product distribution.

Influence of the Thiazole Group on Phenyl Reactivity

The thiazole ring is generally considered to be an electron-withdrawing group due to the presence of the electronegative nitrogen and sulfur atoms. ias.ac.inresearchgate.net This electron-withdrawing nature deactivates the phenyl ring to some extent, making it less reactive towards electrophiles compared to aniline (B41778) itself. However, the powerful activating effect of the amino group still ensures that the phenylamine ring is the primary site of electrophilic attack. The thiazole group's influence is more pronounced in directing the incoming electrophile, reinforcing the para-directing effect of the amino group.

Nucleophilic Reactions at the Thiazole Moiety

The thiazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at specific positions. pharmaguideline.com

Transformations at the C2 Position of the Thiazole Ring

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org This is due to the inductive effect of the adjacent nitrogen and sulfur atoms. Deprotonation at the C2 position with a strong base can generate a nucleophilic species that can then react with various electrophiles. wikipedia.org

Metal-Catalyzed Coupling Reactions Involving the Phenylamine Group

The phenylamine group in this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. wikipedia.orglibretexts.org In the context of the target molecule, the primary amine of the phenylamine group could potentially react with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgbeilstein-journals.org

The Suzuki-Miyaura coupling is another important palladium-catalyzed reaction for the formation of C-C bonds. libretexts.org While the primary focus of this reaction is typically on coupling aryl halides with organoboron compounds, the amino group can influence the reaction's outcome and can be a key functional group in more complex synthetic strategies involving these types of couplings. mdpi.comresearchgate.net

Table 2: Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product Type |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd catalyst, Phosphine (B1218219) ligand, Base | N-Aryl derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

Note: The feasibility and outcome of these reactions would depend on the specific reaction conditions and the nature of the coupling partners.

Amination Reactions

The presence of a primary amino group on the phenyl ring of this compound makes it a suitable candidate for N-arylation reactions, commonly achieved through Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the amine and an aryl halide or triflate.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the reactivity of analogous 2-aminothiazole (B372263) derivatives provides significant insights. nih.govnih.gov Research has demonstrated the successful N-arylation of various 2-aminothiazoles with a range of aryl bromides and triflates. These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a suitable phosphine ligand and a base. nih.govnih.gov

An interesting aspect of the amination of 2-aminothiazoles is the beneficial effect of acetic acid as an additive, which can facilitate catalyst activation and improve reaction efficiency. nih.govnih.gov The general conditions for such transformations involve heating the substrates with the palladium catalyst, a ligand, a base (such as potassium carbonate), and the additive in a suitable solvent like tert-butanol.

The scope of the reaction is broad, accommodating both electron-rich and electron-poor aryl halides. nih.govnih.gov The yields of these reactions are generally good, as illustrated in the following table which summarizes the results for the N-arylation of 2-aminothiazole with various aryl bromides.

Table 1: Palladium-Catalyzed N-Arylation of 2-Aminothiazole with Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-(p-tolyl)thiazol-2-amine | 85 |

| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)thiazol-2-amine | 82 |

| 3 | 4-Bromochlorobenzene | N-(4-chlorophenyl)thiazol-2-amine | 78 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)thiazol-2-amine | 75 |

| 5 | 3-Bromopyridine | N-(pyridin-3-yl)thiazol-2-amine | 70 |

Data is based on analogous reactions of 2-aminothiazole and is intended to be representative of the potential reactivity of the target compound.

In the case of this compound, the presence of two amino groups introduces the question of chemoselectivity. The primary amine on the phenyl ring is generally more nucleophilic and less sterically hindered than the secondary amine character of the thiazole nitrogen within the aromatic system, suggesting that amination would preferentially occur at the 3-amino position of the phenyl ring.

Cross-Coupling Strategies for Further Functionalization

Beyond N-arylation, the this compound scaffold can be further functionalized using other cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

To engage in a Suzuki-Miyaura reaction, the this compound would first need to be functionalized with a halide or a triflate group. Alternatively, the amino group could be converted to a diazonium salt, which can then be transformed into a halide. Once halogenated, the compound could be coupled with a variety of aryl or vinyl boronic acids or esters.

The reactivity of the 2-aminothiazole core in Suzuki couplings has been demonstrated in studies on related compounds. For example, 2-amino-6-arylbenzothiazoles have been synthesized in good to excellent yields via Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. nagoya-u.ac.jp These reactions are typically carried out using a palladium(0) catalyst and a base in a suitable solvent.

The following table illustrates the potential for Suzuki-Miyaura coupling based on the reactions of analogous brominated aminothiazole derivatives.

Table 2: Suzuki-Miyaura Coupling of Brominated Aminothiazole Derivatives with Phenylboronic Acid

| Entry | Brominated Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Amino-5-bromothiazole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 |

| 2 | 2-Amino-6-bromobenzothiazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |

| 3 | N-acetyl-2-amino-5-bromothiazole | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 92 |

Data is based on analogous reactions of related aminothiazole derivatives and is intended to be representative of the potential reactivity of the target compound.

Oxidation-Reduction Chemistry of the Thiazole-Phenylamine Compound

The oxidation and reduction chemistry of this compound is influenced by both the thiazole ring and the phenylamine moiety. The phenylamine portion is susceptible to oxidation, a common reaction for aromatic amines. Common oxidizing agents can convert primary aromatic amines to a variety of products, including nitroso, nitro, and azo compounds, depending on the reaction conditions and the oxidant used. libretexts.orgtowson.eduyoutube.com

Electrochemical studies on 2-aminothiazole have shown that it can be oxidized to form an azo compound through a 2-electron, 2-proton mechanism. This suggests that the amino group of the phenylamine moiety in the target compound could potentially undergo similar oxidative coupling to form an azo dimer.

The thiazole ring itself is generally stable to oxidation, but strong oxidizing agents can lead to ring cleavage. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone under specific conditions, although this typically requires harsh reagents.

Regarding reduction, the thiazole ring is relatively resistant to catalytic hydrogenation under standard conditions. However, the introduction of a nitro group onto the phenyl ring would provide a functional handle for reduction. The reduction of nitroarenes to anilines is a well-established transformation, often carried out with reagents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. wikipedia.orgmdpi.com If a nitro-analogue of the title compound were synthesized, its reduction would provide an alternative route to the target molecule or its derivatives.

Mechanistic Pathways of Key Transformations and Intermediate Formation

The mechanisms of the reactions discussed above are complex and have been the subject of extensive research.

Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is generally believed to proceed through a sequence of steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The role of the phosphine ligand is crucial in this cycle, as it influences the stability and reactivity of the palladium intermediates. The observation that acetic acid can act as a beneficial additive in the N-arylation of 2-aminothiazoles suggests that it may play a role in the protonolysis of a Pd-ligand complex to generate a more active catalytic species. nih.govnih.gov

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura coupling also involves a palladium catalytic cycle: nih.gov

Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The aryl group from the boron compound is transferred to the palladium, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The base plays a critical role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.

Oxidation of the Amino Group: The mechanism of oxidation of aromatic amines can vary depending on the oxidant. For electrochemical oxidation leading to azo compounds, the proposed mechanism involves the initial one-electron oxidation of the amine to a radical cation. This is followed by deprotonation and dimerization of the resulting radicals, and further oxidation and deprotonation steps to form the stable azo linkage (-N=N-).

Computational Chemistry and Molecular Modeling of the Thiazole Phenylamine Compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are a powerful tool for investigating the electronic structure and geometry of molecules. For a compound like 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine, these calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation in an approximate manner.

A geometry optimization calculation would be the first step. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. The output would be a set of Cartesian coordinates for each atom, from which key geometric parameters can be derived.

Table 1: Hypothetical Optimized Geometric Parameters (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-S (thiazole) | 1.75 Å |

| Bond Length | C-N (thiazole) | 1.32 Å |

| Bond Length | C-C (phenyl-thiazole) | 1.48 Å |

| Bond Angle | C-S-C (thiazole) | 89.5° |

| Dihedral Angle | Phenyl-Thiazole | 35.0° |

Once the geometry is optimized, the energies and shapes of the molecular orbitals can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.62 |

DFT calculations can also predict various spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. Vibrational frequency calculations can predict the infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Spectrum | Peak | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | H (amine) | 5.2 ppm | -NH₂ proton |

| ¹³C NMR | C (thiazole, C2) | 165 ppm | Carbon attached to two heteroatoms |

Conformational Analysis and Energy Landscapes

The flexibility of the this compound molecule, particularly the rotation around the single bonds connecting the phenyl and thiazole (B1198619) rings, gives rise to different conformers.

A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step. This would reveal the energy barriers to rotation and identify the most stable conformers (energy minima) and transition states (energy maxima).

The relative stability of different conformers is determined by a balance of electronic and steric effects, including potential intramolecular hydrogen bonds or other non-covalent interactions. These interactions would be identified and quantified through the computational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound and its complexes with biological macromolecules over time. These simulations can reveal conformational changes, stability of interactions, and the influence of the surrounding solvent environment.

In typical MD simulations of thiazole derivatives, the compound is placed within a simulated biological environment, such as a water box or a lipid bilayer, and its trajectory is calculated by solving Newton's equations of motion. This provides a detailed view of the molecule's flexibility and how it interacts with its surroundings. For instance, MD simulations performed on other bioactive thiazole-containing compounds have been used to assess the stability of their binding within the active sites of enzymes. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze these simulations. A stable RMSD for the ligand-protein complex over the simulation time would suggest a stable binding mode.

For this compound, an MD simulation could elucidate the rotational freedom around the single bonds connecting the phenyl and thiazole rings, as well as the phenylamine moiety. This information is critical for understanding how the molecule might adapt its conformation to fit into a binding pocket. Furthermore, simulations of this compound complexed with a potential protein target would be instrumental in confirming the stability of the interactions predicted by molecular docking and in identifying any allosteric effects or conformational changes in the protein induced by ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For a series of analogs of this compound, a QSAR study would involve compiling a dataset of these compounds along with their measured biological activities (e.g., IC50 values). A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., HOMO and LUMO energies), and topological indices, would be calculated for each analog. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a model that relates these descriptors to the observed activity.

For example, a QSAR study on a series of thiazole derivatives might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position leads to enhanced biological activity. These models are validated internally and externally to ensure their predictive power. While a specific QSAR model for this compound is not available, the principles of QSAR suggest that modifications to the phenyl rings or the methyl group could significantly impact its activity, and a QSAR model would be a valuable tool in optimizing its structure.

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein, and then using a docking algorithm to explore possible binding poses of the ligand within the protein's binding site. These poses are then scored based on a scoring function that estimates the binding affinity.

Docking simulations of this compound into the active site of a relevant enzyme or receptor would predict its binding orientation and the key interactions responsible for its affinity. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, docking studies of similar phenylthiazole derivatives have shown that the thiazole ring can act as a hydrogen bond acceptor, while the phenyl rings can engage in hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket. The amine group of the phenylamine moiety could also serve as a hydrogen bond donor or acceptor. The predicted binding energy, often expressed in kcal/mol, provides an estimate of the binding affinity, with lower values indicating a more favorable interaction.

A hypothetical docking of this compound into an enzyme active site might reveal the following interactions:

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond | Thiazole Nitrogen | Amino acid with a donor group (e.g., Ser, Thr, Tyr) |

| Hydrogen Bond | Phenylamine -NH2 | Amino acid with an acceptor group (e.g., Asp, Glu) |

| Hydrophobic Interaction | Phenyl rings, Methyl group | Hydrophobic amino acids (e.g., Leu, Val, Ile, Phe) |

| Pi-Pi Stacking | Phenyl rings | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

By analyzing the predicted binding modes from molecular docking, key amino acid residues that are crucial for the interaction can be identified. These "hotspots" are regions in the binding site that contribute significantly to the binding affinity.

For this compound, the identification of such hotspots would be invaluable for understanding its mechanism of action and for designing more potent analogs. For example, if a particular hydrophobic pocket is identified as a key binding hotspot, modifications to the phenyl rings of the compound to improve its fit within this pocket could lead to enhanced activity. Similarly, if a specific amino acid residue is found to form a critical hydrogen bond with the thiazole nitrogen, this information can be used to design analogs that optimize this interaction. Computational alanine-scanning mutagenesis, a technique that computationally mutates key residues to alanine (B10760859) and calculates the change in binding free energy, can further validate the importance of these hotspots. researchgate.net

No Specific In Vitro Biological Activity Data Found for this compound

Following a comprehensive search of available scientific literature, no specific in vitro biological activity, enzyme inhibition, or receptor binding data could be identified for the chemical compound this compound.

Similarly, the search for receptor binding assays and ligand-receptor interactions for this compound returned no specific affinity or selectivity profiling data. There is no available information characterizing the formation of a receptor-ligand complex involving this compound.

It is important to note that while research exists on compounds with similar structural motifs (e.g., thiazole and phenylamine derivatives), this information cannot be accurately extrapolated to this compound, as minor changes in chemical structure can lead to significant differences in biological activity. Therefore, to maintain scientific accuracy as per the instructions, no article detailing its biological activity and molecular mechanisms can be generated at this time.

Following a comprehensive search of available scientific literature, it has been determined that there is no specific published data for the compound This compound that directly addresses the detailed biological activities and structure-activity relationships requested in the provided outline.

While the broader class of thiazole-containing compounds has been investigated for various biological activities, including anticancer properties, the strict requirement to focus solely on "this compound" cannot be met with scientific accuracy. Applying data from related but structurally distinct analogs would be speculative and would not adhere to the instructions provided.

Therefore, the generation of a scientifically accurate article that strictly follows the requested outline for "this compound" is not possible at this time due to the absence of specific research findings for this compound in the accessible literature.

Biological Activity and Molecular Mechanisms of the Thiazole Phenylamine Compound Strictly in Vitro and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Analogs

Derivatization Strategies for Enhanced Potency or Selectivity

The core structure of 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine presents multiple avenues for chemical modification to optimize its interaction with biological targets. Research on analogous 2-aminothiazole (B372263) and 2-phenylaminothiazole frameworks has demonstrated that strategic derivatization can significantly improve target potency and selectivity. Key strategies involve modifications of the exocyclic amine, substitution on the aminophenyl ring, and alterations to the phenyl ring at the C4 position of the thiazole (B1198619).

Potential Applications and Broader Impact of the Thiazole Phenylamine Compound

Utilization as a Chemical Probe in Biological Systems

While direct studies on 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine as a chemical probe are not extensively documented, the inherent properties of the thiazole-phenylamine scaffold suggest its potential in this domain. Thiazole (B1198619) derivatives are known to be "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The structural features of this compound, including its aromatic rings and heteroatoms, provide opportunities for various non-covalent interactions with biomolecules, such as hydrogen bonding, and π-π stacking.

The phenylamine portion of the molecule can be readily modified, allowing for the attachment of reporter groups like fluorophores or affinity tags, a common strategy in the design of chemical probes. Furthermore, the lipophilicity imparted by the phenyl and methyl groups could influence its cell permeability, a critical factor for probes targeting intracellular components. The development of thiazole-linked hybrid molecules is a recognized strategy for creating potent chemical probes for a spectrum of biological targets. acs.org

Role in Materials Science (e.g., organic semiconductors, fluorescent dyes)

The conjugated system formed by the linkage of the phenyl and thiazole rings in this compound suggests its potential utility in materials science, particularly in the realm of organic electronics.

Optoelectronic Properties

The optoelectronic properties of organic compounds are intrinsically linked to their molecular structure. The donor-acceptor (D-A) architecture is a common design principle for tuning these properties. dntb.gov.ua In the case of this compound, the phenylamine group can act as an electron donor, while the thiazole ring, particularly due to the electron-withdrawing nature of the imine nitrogen, can function as an electron acceptor. nih.govresearchgate.net This intramolecular charge transfer character is a key determinant of a material's absorption and emission properties. nih.gov

Computational studies on analogous donor-acceptor stilbenes have shown that the inclusion of a thiazole ring can significantly influence the first hyperpolarizability (β), a measure of a molecule's nonlinear optical response. nycu.edu.tw The relative orientation of the donor and acceptor moieties, as well as the nature of the π-conjugated bridge, are critical factors in optimizing these properties. nycu.edu.tw Thiophene and thiazole-based donor-acceptor oligomers have been synthesized and shown to exhibit blue fluorescence with potential applications in light-emitting devices. nih.govresearchgate.net

Table 1: Comparison of Calculated Properties for Thiazole and Related Heterocycles

| Property | Benzene | Thiophene | Thiazole |

|---|---|---|---|

| Aromatic Delocalization Energy (kcal/mol) | 36 | 29 | 25 |

Data sourced from computational studies on heteroaromatic compounds. nycu.edu.tw

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing a reactive amine group, makes it a candidate for incorporation into polymeric structures. For instance, it could serve as a monomer in the synthesis of polyamides, polyimides, or polyureas, where the thiazole-phenylamine core would be integrated into the polymer backbone. Such polymers could exhibit interesting thermal, optical, and electronic properties.

Research on novel poly(amide imide)s containing thiazole units has demonstrated that these materials can possess high refractive indices and good thermal stability. researchgate.net Similarly, thiazole-based polyurea derivatives have been synthesized and shown to have interesting structural and thermal properties. mdpi.com While direct polymerization of this compound has not been reported, studies on the polymerization of other thiazole-containing monomers, such as thiazole methacrylamide, indicate the feasibility of incorporating this heterocyclic system into various polymer architectures. researchgate.net

Catalytic Applications (e.g., organocatalysis, ligand in metal catalysis)

The nitrogen and sulfur atoms within the thiazole ring of this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in metal catalysis. The phenylamine group can also be a site for further functionalization to create more complex ligand systems.

Thiazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net The nitrogen atom of the thiazole ring can coordinate to the metal center, influencing the catalytic activity and selectivity of the complex. researchgate.net Furthermore, thiazol-2-ylidenes, a class of N-heterocyclic carbenes derived from thiazolium salts, have emerged as versatile ligands in transition-metal catalysis due to their unique electronic and steric properties. researchgate.net While this compound is not a carbene precursor itself, its thiazole core is a foundational element for such catalysts.

The amine functionality also opens the door to applications in organocatalysis, where the amine could participate in various catalytic transformations, either in its neutral form or as an ammonium (B1175870) salt.

Precursor for the Synthesis of Complex Molecules

The this compound scaffold can serve as a valuable building block for the synthesis of more elaborate molecular architectures. The amine group is a versatile functional handle that can undergo a wide array of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the construction of larger molecules.

For instance, the amine can be acylated to form amides, which are themselves important functional groups in many biologically active molecules. The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has been reported, demonstrating the reactivity of the amino group on a similar thiazole core. researchgate.net Furthermore, the phenyl rings on the molecule can be subjected to electrophilic aromatic substitution reactions, enabling further functionalization. The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, often utilizes precursors that could be conceptually related to this compound, highlighting the role of such structures in the synthesis of diverse thiazole derivatives. acs.orgresearchgate.net

Contribution to Fundamental Understanding of Thiazole and Phenylamine Chemistry

The study of this compound and its derivatives contributes to the broader understanding of the structure-property relationships in molecules containing both thiazole and phenylamine moieties. The interplay between the electron-donating phenylamine and the electron-accepting thiazole, and how this is influenced by the substitution pattern (the methyl and phenyl groups), provides valuable insights into the electronic structure of such conjugated systems.

Computational studies on thiazole derivatives have explored the effects of substituents on properties such as net atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). asianpubs.org These theoretical investigations, when coupled with experimental data, help to build predictive models for the design of new molecules with tailored properties. Understanding how the specific arrangement of the methyl and phenyl groups on the thiazole ring of this compound affects its chemical reactivity, photophysical properties, and biological activity is crucial for the rational design of new functional molecules. The study of regioisomers, for example, can reveal dramatic differences in biological activity and thermodynamic stability, providing deep insights into molecular recognition processes. nih.gov

Table 2: Key Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(3-Phenyl- dntb.gov.uanycu.edu.twnih.govthiadiazol-5-yl)-acetamide |

| 3-(4-methoxy-phenyl)- dntb.gov.uanycu.edu.twnih.govthiadiazol-5-ylamine |

| 4-(4-Methoxyphenyl)-2-aminothiazole |

| 3-(4-methoxyphenyl)-5-aminothiadiazole |

| N-[3-(4-methoxy-phenyl)- dntb.gov.uanycu.edu.twnih.govthiadiazol-5-yl]-acetamide |

| 5-amino dntb.gov.uanycu.edu.twijper.orgthiadiazole |

| Oligo-4,5-bis-[2-[5-[2-thiophene-2-yl-vinyl]thiophene-2-yl]-vinyl]-thiazole |

| Oligo-2,4,5-Tris–[2-[5-[2-thiophene-2-yl-vinyl]thiophene-2-yl]-vinyl]-thiazole |

| 2-methyl-4-phenyl-1,3-thiazole |

| 2-amino-4-phenyl-1,3-thiazole |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides |

| 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole |

| 5-(2-(phenylamino)-thiazol-4-yl)-benzamide |

| Thiazole methacrylamide |

Future Directions and Research Opportunities

Exploration of Undiscovered Reactivity Patterns of the Compound

The chemical reactivity of 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine is largely dictated by its constituent functional groups: the thiazole (B1198619) ring, the secondary amine, and the associated phenyl rings. While classical reactions of these moieties are understood, future research could focus on uncovering more novel reactivity.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: The phenyl and thiazole rings present opportunities for C-H activation and functionalization, allowing for the introduction of new substituents that are not accessible through traditional methods.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations could lead to the discovery of unique reaction pathways for modifying the core structure under mild conditions.

Reactions of the Thiazole Ring: Beyond its role as a stable aromatic core, the thiazole ring's susceptibility to certain types of cycloaddition or ring-opening reactions under specific conditions remains an area ripe for investigation.

Oxidative and Reductive Transformations: A systematic study of the compound's behavior under a range of oxidative and reductive conditions could reveal novel degradation pathways or the formation of new, stable derivatives with interesting properties.

Design and Synthesis of Advanced Analogs with Tuned Properties

The development of advanced analogs of this compound is a critical step toward optimizing its potential therapeutic applications. Strategic modifications to the parent structure can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. For this compound, several bioisosteric modifications could be explored to enhance target specificity and reduce off-target effects. nih.govnih.gov

Table 1: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Pyridyl, Thienyl, Furanyl | Modulate solubility, polarity, and hydrogen bonding capacity. |

| Thiazole Ring | Oxazole, Imidazole, Pyrazole | Alter electronic properties and potential for specific interactions with biological targets. |

| Amine Linker | Amide, Sulfonamide, Ether | Change the geometry and hydrogen bonding capabilities of the linker between the phenyl and thiazole-phenyl moieties. |

The introduction of various substituents onto the phenyl rings of this compound can have a profound impact on its electronic and steric properties, thereby influencing its biological activity. A systematic exploration of these effects is warranted. nih.govnih.gov

Integration with Emerging Technologies (e.g., AI-driven molecular design)

Generative Models: AI algorithms can design vast libraries of virtual compounds based on the core scaffold of this compound, exploring a much larger chemical space than what is possible through traditional methods alone. pnnl.gov

Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of designed analogs, allowing for the prioritization of the most promising candidates for synthesis. osti.gov

Retrosynthesis Analysis: AI tools can assist in planning efficient synthetic routes for complex target molecules, potentially identifying novel and more cost-effective pathways.

Deeper Mechanistic Elucidation of Biological Interactions

A thorough understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. Future research should focus on:

Target Identification and Validation: Identifying the specific proteins or enzymes with which this class of compounds interacts. Thiazole derivatives have been shown to interact with a range of targets, including kinases and various receptors. nih.govnih.gov

Structural Biology: Obtaining co-crystal structures of the compounds bound to their targets through X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the precise binding mode and key molecular interactions.

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interactions.

Computational Modeling: Using molecular docking and molecular dynamics simulations to model the binding interactions and predict the impact of structural modifications on binding affinity and selectivity. nih.gov

Overcoming Synthetic Challenges for Scale-Up Production

For any promising compound to move towards preclinical and clinical development, a robust and scalable synthetic route is essential. Research in this area should address:

Process Optimization: Optimizing reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize impurities.

Alternative Synthetic Strategies: Exploring alternative and more efficient synthetic routes, such as those employing flow chemistry, which can offer better control over reaction parameters and facilitate easier scale-up.

Greener Chemistry: Developing synthetic methods that utilize less hazardous reagents and solvents, and generate less waste, in line with the principles of green chemistry.

Cost-Effective Starting Materials: Identifying and securing sources of cost-effective starting materials to ensure the economic viability of large-scale production.

Conclusion

Summary of Key Findings on 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine and its Analogs

Research into the broader class of thiazole (B1198619) derivatives has revealed a wealth of information regarding their synthesis and biological activities. The Hantzsch thiazole synthesis is a commonly employed method for the preparation of the core thiazole structure. This involves the reaction of a-haloketones with thioamides. For the synthesis of compounds structurally similar to this compound, variations of this and other multi-component reactions are frequently utilized.

The key findings from studies on analogous compounds indicate that the 4-phenyl-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. These activities are often influenced by the nature and position of substituents on the phenyl rings.

Table 1: Reported Biological Activities of Structurally Related Thiazole Derivatives

| Compound Class | Biological Activity | Reference |

|---|---|---|

| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial | guidechem.com |

| Thiazole-based chalcones | Antimicrobial | mdpi.com |

| Phenylthiazole derivatives | Antifungal | nih.gov |

| 4-Phenylthiazoles | sEH/FAAH inhibitors (potential for pain management) | volatec.fi |

| Schiff bases of 4-phenyl-2-aminothiazoles | Antischistosomal | researchgate.net |

Reiteration of Significance and Future Prospects in Academic Research

The significance of the 4-phenyl-thiazole-2-amine moiety lies in its proven versatility as a pharmacophore. The diverse range of biological activities demonstrated by its derivatives underscores its potential as a foundational structure for the development of novel therapeutic agents. The core structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

For this compound specifically, the future prospects for academic research are considerable. Given the promising activities of its structural relatives, a primary avenue of future research should involve its synthesis and subsequent comprehensive biological screening. This screening should encompass a wide range of assays, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

Furthermore, detailed structure-activity relationship (SAR) studies are warranted. By systematically modifying the substituents on both the phenyl and thiazole rings of this compound, researchers could elucidate the key structural features required for specific biological activities. This would pave the way for the rational design of more potent and selective derivatives. In silico studies, such as molecular docking, could also be employed to predict potential biological targets and guide the synthetic efforts.

Q & A

Basic: What are the recommended synthetic routes for 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach is the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For example, reacting 5-methyl-4-phenylthiazol-2-amine with a substituted phenyl halide under Buchwald-Hartwig amination conditions can yield the target compound . Purity optimization involves chromatographic techniques (e.g., silica gel chromatography) and recrystallization using ethanol-DMF mixtures. Monitoring reaction progress via TLC and confirming purity via HPLC (≥95%) are critical .

Basic: Which spectroscopic and computational methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and the methyl-phenyl substituents (δ 2.3–2.5 ppm for methyl groups) .

- IR Spectroscopy: Stretching vibrations for C=N (1650–1600 cm) and C-S (700–600 cm) validate the thiazole core .

- Computational Tools: Multiwfn software can analyze electron density topology (e.g., Laplacian of electron density) to map reactive sites and bond critical points .

Basic: How is the compound screened for preliminary biological activity in academic settings?

Methodological Answer:

Initial screening involves:

- Antimicrobial Assays: Agar diffusion or microdilution against S. aureus and E. coli (MIC values typically 10–50 µg/mL) .

- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Receptor Binding: Radioligand displacement assays (e.g., for kinase targets) using H-labeled probes .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)) with ligands like Xantphos for efficient C-N coupling .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-reaction purification to remove residues .

- Temperature Control: Stepwise heating (80–120°C) minimizes side reactions, such as aryl halide decomposition .

Advanced: What computational strategies elucidate the compound’s electronic structure and reactivity?

Methodological Answer:

- Wavefunction Analysis: Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., the thiazole N atom as a nucleophilic hotspot) .

- DFT Calculations: B3LYP/6-311G(d,p) optimizes geometry and computes frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV, indicating moderate reactivity) .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity?

Methodological Answer:

- Substituent Effects: Adding electron-withdrawing groups (e.g., -CF) to the phenyl ring enhances antimicrobial activity (MIC reduced by 30–50%) but may increase cytotoxicity .

- SAR Studies: Replace the 5-methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .

Advanced: How can contradictory data on substituent effects be resolved?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., fixed IC measurement protocols) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to distinguish steric vs. electronic contributions .

Advanced: What experimental approaches identify the compound’s molecular targets?

Methodological Answer:

- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Kinase Profiling: Use a panel of 50+ recombinant kinases to identify inhibition (e.g., EGFR with IC ≈ 1.2 µM) .

Advanced: How do analytical method discrepancies (e.g., elemental analysis vs. spectroscopy) affect data interpretation?

Methodological Answer:

- Cross-Validation: Combine elemental analysis (C, H, N ±0.3%) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., methyl vs. phenyl group orientation) .

Advanced: What strategies stabilize reactive intermediates during synthesis?

Methodological Answer:

- Low-Temperature Quenching: Trap intermediates like thioamide radicals at −78°C using dry ice/acetone baths .

- Protecting Groups: Use Boc or Fmoc groups to shield reactive amines during coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.